
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines involves the in situ trapping of 2H-azirine-2-carbonyl chlorides, which are generated by Fe(II)-catalyzed isomerization of 5-chloroisoxazoles, with pyrazoles . Another example is the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which is prepared through a series of syntheses to produce new pyrazole derivatives . Additionally, the one-pot synthesis of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides from cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 1-2-dimethyl hydrazine is reported .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction methods. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate reveals an orthorhombic system with offset π-stacking between the planar benzoyl-substituted diazole moieties .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted benzothiazol-2-ylamine yields corresponding amides . The reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform leads to a complex mixture of compounds, including fluorinated analogs of tris(pyrazol-1-yl)methane .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, 5-(1H-pyrazol-1-yl)oxazoles show strong emission in acetonitrile at 360-410 nm with high quantum yields, indicating potential applications in materials science . The NMR chemical shifts of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides provide insights into the electronic environment of the molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry of Substituted Pyrazolines
Research has focused on the synthesis and chemistry of structurally unique hexasubstituted pyrazolines, highlighting the versatility of pyrazoline derivatives in organic synthesis. The development of synthetic routes to these compounds opens avenues for creating highly substituted pyrazolines, which are valuable for synthesizing cyclopropanes and as intermediates for further chemical transformations. Such research underscores the potential of pyrazoline derivatives in medicinal chemistry and material science, providing foundational knowledge for developing new drugs and materials (Baumstark, Vásquez, & Mctush-Camp, 2013).
Antimicrobial and Antioxidant Agents
Trifluoromethylpyrazoles, a related class of compounds, have been extensively studied for their anti-inflammatory and antibacterial properties. These studies highlight the significance of the trifluoromethyl group, particularly when positioned on the pyrazole nucleus, in influencing the activity profile of these compounds. This research is crucial for medicinal chemists aiming to design new anti-inflammatory and antibacterial agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Advanced Heterocyclic Synthesis
The chemistry of pyrazoline derivatives extends to the synthesis of various classes of heterocyclic compounds, including dyes and polymers. The reactivity of these compounds makes them valuable building blocks for constructing complex molecules with potential applications in dye technology and materials science. This area of research demonstrates the broad applicability of pyrazoline derivatives beyond pharmaceuticals, into sectors like materials science and industrial chemistry (Gomaa & Ali, 2020).
Organometallic Chemistry and Catalysis
Research on hydridotris(pyrazolyl)borato complexes of Group 5 metals highlights the potential of pyrazoline-based ligands in organometallic chemistry. These complexes are studied for their physico-chemical properties and applications in catalysis, providing insights into metal-ligand interactions and their implications for catalytic processes. This research underscores the utility of pyrazoline derivatives in designing new catalysts for industrial applications (Etienne, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2O/c1-13-4(7)2(5(8)14)3(12-13)6(9,10)11/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIMKPAWLFTFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383234 |
Source


|
| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
128564-57-8 |
Source


|
| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


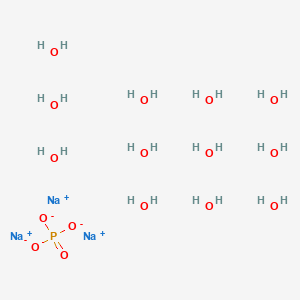
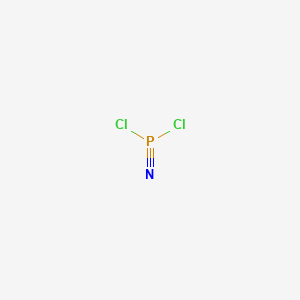

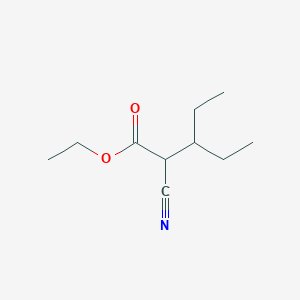
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)



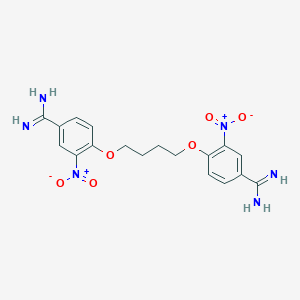

![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
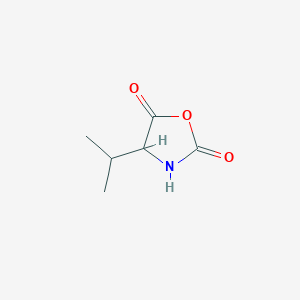
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)